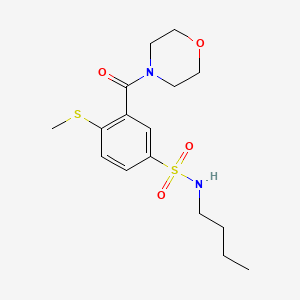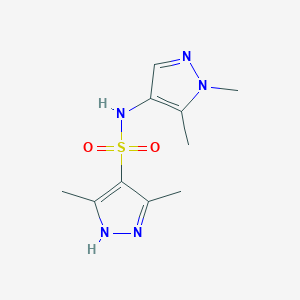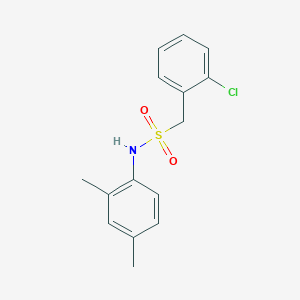
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a morpholine ring, which makes it a valuable molecule for drug discovery and development.
作用机制
The mechanism of action of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in tumor growth and inflammation, suggesting that it may act as an enzyme inhibitor. This compound has also been shown to disrupt the integrity of bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have minimal effects on normal cells, making it a potentially safe and effective anti-cancer agent. This compound has been reported to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been shown to have potent antibacterial and antifungal activity, making it a valuable molecule for the development of new antibiotics and antifungal agents.
实验室实验的优点和局限性
The advantages of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide for lab experiments include its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, the limitations of this compound include its limited solubility in water and its relatively low potency compared to other anti-cancer agents.
未来方向
For N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide research include the development of more potent analogs with improved solubility and selectivity towards cancer cells. The potential use of this compound as a lead compound for the development of new antibiotics and antifungal agents should also be explored. The mechanism of action of this compound should be further elucidated to better understand its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a valuable compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for cancer therapy. This compound also exhibits anti-inflammatory and antimicrobial activities, making it a valuable molecule for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs with improved solubility and selectivity towards cancer cells.
合成方法
The synthesis of N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-(methylthio)benzenesulfonyl chloride with N-butyl-3-amino-4-morpholinocarbonylbenzene in the presence of a base. The reaction takes place at room temperature and yields this compound as a white solid. This method has been reported in the literature and can be easily replicated in the laboratory.
科学研究应用
N-butyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has shown potent activity against a range of bacterial and fungal strains, making it a valuable molecule for the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
N-butyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-3-4-7-17-24(20,21)13-5-6-15(23-2)14(12-13)16(19)18-8-10-22-11-9-18/h5-6,12,17H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSRAIGXVPWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875612.png)
![7-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4875614.png)
![N-[4-(aminosulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4875625.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4875628.png)
![3-(1-adamantylmethyl)-5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4875632.png)

![8-{[(2-chlorophenyl)amino]carbonyl}tribenzo[b,e,g][1,4]dioxocine-7-carboxylic acid](/img/structure/B4875660.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875672.png)
![4-[(3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4875679.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4875688.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4875693.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4875701.png)

